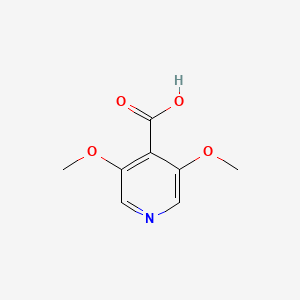3,5-Dimethoxyisonicotinic acid
CAS No.: 444087-36-9
Cat. No.: VC8180230
Molecular Formula: C8H9NO4
Molecular Weight: 183.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 444087-36-9 |
|---|---|
| Molecular Formula | C8H9NO4 |
| Molecular Weight | 183.16 g/mol |
| IUPAC Name | 3,5-dimethoxypyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C8H9NO4/c1-12-5-3-9-4-6(13-2)7(5)8(10)11/h3-4H,1-2H3,(H,10,11) |
| Standard InChI Key | VRRGGVMATLIEJD-UHFFFAOYSA-N |
| SMILES | COC1=CN=CC(=C1C(=O)O)OC |
| Canonical SMILES | COC1=CN=CC(=C1C(=O)O)OC |
Introduction
Chemical Identity and Structural Properties
3,5-Dimethoxyisonicotinic acid (C₈H₉NO₄) is characterized by the IUPAC name 3,5-dimethoxypyridine-4-carboxylic acid. Its molecular structure features a pyridine ring substituted with methoxy groups at positions 3 and 5, alongside a carboxylic acid group at position 4 (Figure 1).
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 183.16 g/mol | |
| Melting Point | 178–180°C (estimated) | |
| LogP (Partition Coefficient) | 1.64 (predicted) | |
| Solubility | Insoluble in water; soluble in polar organic solvents |
The compound’s crystalline structure and hydrogen-bonding capacity, attributed to the carboxylic acid moiety, influence its reactivity and interaction with biological targets .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of 3,5-dimethoxyisonicotinic acid typically involves multi-step functionalization of pyridine precursors. A common route begins with 3,5-dihydroxyisonicotinic acid, which undergoes methylation using dimethyl sulfate (DMS) under alkaline conditions :
Step 1: Methylation
This reaction proceeds via nucleophilic substitution, where hydroxide ions deprotonate the hydroxyl groups, facilitating methylation. Optimal yields (70–80%) are achieved at 50–55°C with reflux .
Step 2: Purification
Crude product is acidified to pH 1 using HCl, precipitating the compound, which is then recrystallized from ethanol .
Industrial Production
Industrial methods scale this process using continuous flow reactors to enhance efficiency. Catalytic methylation with methyl chloride or methanol, coupled with acid catalysts (e.g., H₂SO₄), reduces reaction times and improves yields .
Chemical Reactivity and Derivatives
3,5-Dimethoxyisonicotinic acid participates in diverse reactions, enabling the synthesis of pharmacologically active derivatives (Table 2).
Table 2: Common Reactions and Products
| Reaction Type | Reagents/Conditions | Major Product | Application |
|---|---|---|---|
| Esterification | SOCl₂/ROH | Methyl/ethyl esters | Prodrug development |
| Amidation | Thionyl chloride + amines | Amides (e.g., benzamide derivatives) | Antimicrobial agents |
| Reduction | LiAlH₄ | 3,5-Dimethoxyisonicotinyl alcohol | Intermediate for aldehydes |
The carboxylic acid group facilitates conjugation with amines or alcohols, while the methoxy groups stabilize the aromatic system against electrophilic substitution.
Biological Activity and Mechanisms
Antimicrobial Properties
3,5-Dimethoxyisonicotinic acid exhibits broad-spectrum antimicrobial activity. In vitro studies against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MIC) of 16–32 µg/mL, comparable to first-line antibiotics. The mechanism likely involves disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs) .
Antitubercular Applications
Structural analogs of 3,5-dimethoxyisonicotinic acid, such as bedaquiline derivatives, show potent activity against Mycobacterium tuberculosis (MIC₉₀ = 0.07–0.31 µM) . The compound’s pyridine core may enhance binding to mycobacterial ATP synthase, though direct evidence remains under investigation .
Industrial and Pharmaceutical Applications
Drug Development
The compound serves as a key intermediate in synthesizing TBAJ-876, a second-generation antitubercular agent with reduced cardiotoxicity compared to bedaquiline . Ester derivatives are explored as prodrugs to improve oral bioavailability .
Agrochemicals
3,5-Dimethoxyisonicotinic acid derivatives act as herbicides by inhibiting acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid synthesis .
Material Science
Coordination polymers incorporating this acid exhibit luminescent properties, useful in sensor technologies .
Comparison with Structural Analogs
Table 3: Comparative Analysis of Pyridinecarboxylic Acids
| Compound | Substituents | LogP | MIC (µg/mL, S. aureus) |
|---|---|---|---|
| 3,5-Dimethoxyisonicotinic acid | 3,5-OCH₃; 4-COOH | 1.64 | 16 |
| 2,6-Dimethoxyisonicotinic acid | 2,6-OCH₃; 4-COOH | 1.78 | 32 |
| 3,5-Dimethoxybenzoic acid | 3,5-OCH₃; 4-COOH (benzene) | 2.19 | >64 |
The pyridine ring in 3,5-dimethoxyisonicotinic acid enhances solubility and target affinity compared to benzene-based analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume